molecular formula C21H25ClN2O7 B1146742 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate CAS No. 210095-58-2

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

Numéro de catalogue: B1146742
Numéro CAS: 210095-58-2
Poids moléculaire: 452.9 g/mol
Clé InChI: MLVGFEZTZHIUGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Overview of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

This compound (CAS: 210095-58-2) is a chiral organic compound characterized by a piperidine-pyridine hybrid structure with a 4-chlorophenyl substituent. Its molecular formula, C₂₁H₂₅ClN₂O₇, corresponds to a molecular weight of 452.89 g/mol. The compound exists as a tartrate salt, where the (2R,3R)-dihydroxysuccinate counterion enhances its solubility and crystallinity, making it suitable for pharmaceutical applications.

Structurally, the molecule features a stereogenic center at the piperidin-4-yloxy methine group, conferring (S)-configuration, while the tartrate moiety adopts the (2R,3R)-configuration. This stereochemical precision is critical for its role as an intermediate in synthesizing non-sedative antihistamines such as bepotastine besilate. The compound’s synthetic versatility and chiral purity have positioned it as a key subject in asymmetric synthesis and medicinal chemistry research.

Property Value
CAS Number 210095-58-2
Molecular Formula C₂₁H₂₅ClN₂O₇
Molecular Weight 452.89 g/mol
Configuration (S)-pyridine; (2R,3R)-tartrate
Appearance Off-white to light-brown powder
Purity ≥98%

Historical Context and Discovery

The development of this compound is intertwined with the quest for improved antihistaminic agents. Bepotastine besilate, the drug derived from this intermediate, was first approved in Japan in 2000 for allergic rhinitis and urticaria. The compound’s discovery emerged from efforts to optimize the pharmacokinetic profile of piperidine-based therapeutics, leveraging stereoselective synthesis to reduce off-target effects.

Early synthetic routes suffered from low yields and racemic mixtures, prompting advancements in chiral resolution techniques. For instance, Ube Industries and Tanabe Seiyaku developed methods to isolate the (S)-enantiomer using diastereomeric salt formation with tartaric acid, enabling industrial-scale production. The integration of asymmetric catalysis and green chemistry principles further refined the synthesis, as evidenced by patents detailing solvent-free reactions and catalytic hydrogenation.

Relevance in Modern Chemical Research

In contemporary research, this compound serves dual roles: as a pharmaceutical intermediate and a model for studying chirality-activity relationships. Its piperidine and pyridine moieties are pharmacophores common in neuromodulators and enzyme inhibitors, sparking interest in repurposing it for anticancer and antimicrobial applications. For example, structural analogs have demonstrated inhibitory activity against PI3K pathways and Gram-positive bacteria, with MIC values as low as 0.044 µM.

The tartrate salt form is particularly notable for its stability under physiological conditions, a trait explored in drug formulation studies. Recent patents highlight its utility in continuous-flow synthesis systems, which enhance reproducibility and scalability while minimizing waste. Additionally, computational studies using density functional theory (DFT) have elucidated its conformational preferences, aiding the design of derivatives with improved target binding.

Scope and Objectives of the Review

This review consolidates current knowledge on this compound, with three primary objectives:

  • Synthesis and Optimization : Analyze advancements in stereoselective synthesis, including catalytic asymmetric methods and green chemistry approaches.
  • Structural and Mechanistic Insights : Correlate molecular configuration with biological activity using crystallographic and computational data.
  • Applications Beyond Antihistamines : Explore emerging roles in oncology and infectious disease research.

The review excludes pharmacological safety data and dosage guidelines, focusing instead on chemical properties and research applications. By synthesizing disparate findings, this work aims to identify gaps in scalability and mechanistic understanding, providing a roadmap for future studies.

Propriétés

Numéro CAS

210095-58-2

Formule moléculaire

C21H25ClN2O7

Poids moléculaire

452.9 g/mol

Nom IUPAC

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)

Clé InChI

MLVGFEZTZHIUGZ-UHFFFAOYSA-N

SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

SMILES canonique

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

Synonymes

2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate

Origine du produit

United States

Activité Biologique

The compound (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate , with CAS number 210095-58-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H24ClN3O5
  • Molecular Weight : 469.92 g/mol
  • Structure : The compound features a piperidine ring substituted with a 4-chlorophenyl group and a pyridine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.

Biological Activities

  • Antidepressant Effects : Research indicates that compounds similar to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.
  • Neuroprotective Properties : The compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage, which is significant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
  • Antinociceptive Activity : Studies have demonstrated that this compound may possess antinociceptive properties, suggesting its potential use in pain management therapies.

Case Study 1: Antidepressant Activity

A study conducted by researchers evaluated the antidepressant effects of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in a chronic mild stress model in rats. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the hippocampus.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and preserved mitochondrial function. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.

Data Table: Summary of Biological Activities

Activity Model/System Outcome Reference
AntidepressantChronic mild stress modelReduced depressive behaviors
NeuroprotectionNeuronal cell linesDecreased cell death under oxidative stress
AntinociceptivePain modelsSignificant reduction in pain response

Applications De Recherche Scientifique

Pharmaceutical Applications

Case Study 1: Development of Antihistamines

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new antihistamines using (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine as an essential building block. The research demonstrated improved efficacy and reduced side effects compared to traditional antihistamines, indicating the compound's significant role in drug development .

Case Study 2: Anti-inflammatory Research

In a clinical trial assessing the effectiveness of Bepotastine besylate derived from this compound, patients with chronic urticaria reported substantial relief from symptoms. This trial underscored the importance of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in formulating effective treatments for inflammatory conditions .

Synthesis Pathways

The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves several key steps:

  • Formation of Piperidine Derivative :
    • The initial step involves the reaction of piperidine with chlorophenyl derivatives to form a piperidinyl ether.
  • Pyridine Ring Formation :
    • Subsequent reactions facilitate the introduction of the pyridine ring through cyclization processes that involve appropriate coupling agents.
  • Hydroxysuccinate Esterification :
    • Finally, hydroxysuccinate groups are introduced to yield the final product, which retains bioactivity and stability for pharmaceutical applications .

Comparaison Avec Des Composés Similaires

Structural Variants with Different Counterions

The choice of counterion significantly impacts physicochemical properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
Target Compound (dihydroxysuccinate salt) 210095-58-2 C21H25ClN2O7 452.89 1.00 (2R,3R)-dihydroxysuccinate counterion
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate 201594-84-5 C24H22ClN3O5 467.90 0.77 4-nitrobenzoate counterion
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate 210095-66-2 C28H32ClN3O4 510.02 N/A (S)-2-acetamido-3-phenylpropanoate counterion

Key Observations :

  • The dihydroxysuccinate salt (target compound) has a lower molecular weight compared to the 4-nitrobenzoate and acetamido-phenylpropanoate analogs, which may enhance aqueous solubility due to the hydrophilic dihydroxy groups .

Stereochemical Variants

Stereochemistry profoundly affects biological activity and pharmacokinetics:

Compound Name CAS Number Configuration Similarity Score Notes
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-dihydroxysuccinate 210095-58-2 (S)-parent; (2R,3R)-counterion 1.00 High enantiomeric purity (er = 98:2)
(3R,4R)-Ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-dihydroxysuccinate N/A (3R,4R)-parent; (2S,3S)-counterion N/A Distinct piperidine substitution pattern

Key Observations :

  • The target compound’s (S)-configuration contrasts with (3R,4R)-configured analogs (e.g., ), which feature additional methyl and ethyl substituents on the piperidine ring. These substitutions alter steric hindrance and may affect receptor binding .
  • Enantiomeric purity (98:2 er) in the target compound suggests optimized synthesis protocols compared to racemic mixtures, which are common in early-stage analogs .

Piperidine-Based Structural Analogs

Piperidine derivatives with similar pharmacophores but divergent functional groups include:

Compound Name CAS Number Molecular Formula Key Structural Features
Bisoprolol Hemifumarate 104344-23-2 C18H31NO4·C4H4O4 β1-selective adrenergic blocker; fumarate salt
Darifenacin Hydrobromide 133099-04-4 C28H30N2O2·HBr Muscarinic antagonist; brominated aromatic core

Key Observations :

    Q & A

    Q. Table 1: Key Synthetic Steps and Conditions

    StepReagent/ConditionPurposeReference
    Hydrogenation5% Pd/C, H₂ (40 psi)Reduce intermediate
    Chiral Resolution(S)-Mandelic acid, MeOH/iPrOHEnantiomer isolation
    PurificationSilica gel chromatographyByproduct removal

    Q. Table 2: Analytical Techniques for Structural Confirmation

    TechniqueCritical DataPurpose
    ¹H/¹³C NMRδ 5.64 (methine proton), δ 73.76 (piperidinyl oxygen)Connectivity
    Chiral HPLCRetention time: 12.3 min (S-enantiomer)Enantiopurity
    LCMSm/z 303 [M+H]⁺Molecular weight

    Q. Table 3: Stability Study Design

    ConditionParameterDuration
    40°C/75% RHHumidity chamber4 weeks
    pH 1.20.1N HCl24 h
    pH 7.4Phosphate buffer24 h

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.